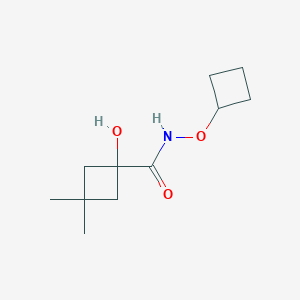![molecular formula C15H17Cl2NO4 B7438654 2-[1-[2-(2,6-Dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid](/img/structure/B7438654.png)
2-[1-[2-(2,6-Dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-[2-(2,6-Dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid, commonly known as DCP-LA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DCP-LA is a derivative of gamma-linolenic acid (GLA) and has been found to have a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of DCP-LA is not fully understood. However, it has been proposed that DCP-LA may exert its neuroprotective effects through its ability to modulate the activity of ion channels and receptors in the brain. DCP-LA has been found to enhance the activity of the GABA receptor, which is involved in the regulation of neuronal excitability. DCP-LA has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
DCP-LA has been found to have a range of biochemical and physiological effects. DCP-LA has been shown to increase the levels of the neurotransmitter GABA in the brain, which can have a calming effect on neuronal activity. DCP-LA has also been found to increase the levels of antioxidants in the brain, which can protect against oxidative stress. DCP-LA has been found to improve mitochondrial function, which is important for energy production in cells.
実験室実験の利点と制限
DCP-LA has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and cross the blood-brain barrier. DCP-LA is also stable and can be easily synthesized in large quantities. However, DCP-LA has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body. This can make it difficult to maintain a steady concentration of DCP-LA in the body over a prolonged period of time.
将来の方向性
There are several future directions for research on DCP-LA. One area of research is to further investigate the mechanism of action of DCP-LA. This can help to identify new targets for therapeutic intervention. Another area of research is to investigate the potential therapeutic applications of DCP-LA in other diseases and conditions, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DCP-LA in humans.
合成法
DCP-LA can be synthesized through a multi-step process. The first step involves the conversion of 2-[1-[2-(2,6-Dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid to its acyl chloride derivative. This is followed by the reaction of the acyl chloride with piperidine to form the piperidinyl-acyl derivative. The final step involves the hydrolysis of the piperidinyl-acyl derivative to yield DCP-LA.
科学的研究の応用
DCP-LA has been studied for its potential therapeutic applications in a range of diseases and conditions, including Alzheimer's disease, stroke, traumatic brain injury, and epilepsy. DCP-LA has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and stroke. DCP-LA has also been found to have anti-inflammatory effects and has been shown to reduce brain damage in animal models of traumatic brain injury and epilepsy.
特性
IUPAC Name |
2-[1-[2-(2,6-dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO4/c16-11-2-1-3-12(17)10(11)8-13(19)18-6-4-9(5-7-18)14(20)15(21)22/h1-3,9,14,20H,4-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOWRKWVRHIYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C(=O)O)O)C(=O)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[2-(2,6-Dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(hydroxymethyl)cyclobutyl]-(1-methylpyrazol-4-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide](/img/structure/B7438573.png)
![(1S,6R)-2-(3-methoxy-1,2-thiazole-5-carbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7438575.png)
![(3-bromofuran-2-yl)-[(4S,5R)-4,5-dihydroxyoxazinan-2-yl]methanone](/img/structure/B7438583.png)
![[3-(Hydroxymethyl)-4-methylphenyl]-[4-[3-(trifluoromethyl)diazirin-3-yl]piperidin-1-yl]methanone](/img/structure/B7438584.png)
![(1S,6R)-2-[6-(methylamino)pyridine-3-carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7438587.png)
![4-[2-Oxo-2-(3-propan-2-yl-2-azaspiro[3.6]decan-2-yl)ethyl]piperidine-2,6-dione](/img/structure/B7438589.png)
![[2,2-Bis(hydroxymethyl)pyrrolidin-1-yl]-[2,5-dimethyl-1-(1,2-oxazol-3-yl)pyrrol-3-yl]methanone](/img/structure/B7438594.png)
![3-(cyclopropylsulfonylamino)-N-(1,2-diazaspiro[2.5]oct-1-en-5-yl)benzamide](/img/structure/B7438597.png)
![N-[5-(3-hydroxyoxetan-3-yl)-1,3-thiazol-2-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide](/img/structure/B7438603.png)
![2,2-Difluoro-5-[(6-methyl-1,3-benzodioxol-5-yl)carbamoyl]spiro[2.3]hexane-1-carboxylic acid](/img/structure/B7438612.png)
![1-[[4-[3-Hydroxy-3-(trifluoromethyl)azetidine-1-carbonyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7438620.png)
![[(5S,7R)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]-(6-methoxy-7-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7438628.png)

![1-[3-(dimethylamino)-4-methylphenyl]sulfonyl-N-methoxy-N-methylazetidin-3-amine](/img/structure/B7438660.png)